ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide
Description
Ethyl-(3-hydroxyphenyl)-dimethylazanium; hydroxide (IUPAC name: ethyl-(3-hydroxyphenyl)-dimethylazanium hydroxide) is a quaternary ammonium compound primarily recognized for its anticholinesterase activity. It is the hydroxide salt form of edrophonium, a short-acting acetylcholinesterase inhibitor used diagnostically in myasthenia gravis and to reverse neuromuscular blockade . Structurally, it consists of a dimethylazanium group bonded to an ethyl chain and a 3-hydroxyphenyl moiety. The hydroxide counterion enhances its solubility in polar solvents, distinguishing it from the chloride salt (edrophonium chloride, CAS 116-38-1), which is more commonly used in clinical settings .
Properties
CAS No. |
473-37-0 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide |
InChI |
InChI=1S/C10H15NO.H2O/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H2 |
InChI Key |
CXTOKLCLMGHMRU-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O.[OH-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide typically involves the reaction of ethylamine with 3-hydroxybenzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as methanesulfonic acid, and under reflux conditions in methanol. The resulting product is then treated with dimethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxyacetophenone.
Reduction: Formation of 3-hydroxyphenylethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxy group plays a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Edrophonium Chloride (Ethyl-(3-Hydroxyphenyl)-Dimethylazanium; Chloride)
- Structural similarity : Shares the same cationic core but differs in the counterion (Cl⁻ vs. OH⁻).
- Pharmacokinetics : The chloride form (CAS 116-38-1) has a shorter duration of action (~10 minutes) due to rapid renal excretion, while the hydroxide form may exhibit altered solubility and bioavailability .
- Clinical Use: Edrophonium chloride is used diagnostically, whereas the hydroxide form is less common, likely due to formulation challenges .
(Ethoxyethylidene)-Dimethylazanium Ethyl Sulfate
- Structure : Features a dimethylazanium group with an ethoxyethylidene substituent and ethyl sulfate counterion .
- Key Differences :
3-(3-Hydroxyphenyl)propionic Acid and Derivatives
- Structural relation : Metabolites like 3-(3-hydroxyphenyl)propionic acid (HMDB 0000375) share the 3-hydroxyphenyl group but lack the quaternary ammonium moiety .
- Biological Role: Produced via microbial degradation of flavonoids (e.g., caffeic acid) in termite guts and human metabolomes, indicating divergent biosynthetic pathways compared to synthetic edrophonium analogs .
Pharmacological and Functional Comparisons
Table 1: Pharmacokinetic and Functional Properties of Quaternary Ammonium Compounds
*Estimated based on edrophonium chloride data.
Key Findings:
Toxicity Profile : Quaternary ammonium salts with aromatic hydroxyl groups (e.g., 3-hydroxyphenyl) show lower neurotoxicity than aliphatic analogs, likely due to reduced membrane permeability .
Biological Activity
Ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide, also known as a quaternary ammonium compound, has garnered attention due to its diverse biological activities, particularly in antimicrobial and therapeutic applications. This article aims to provide a comprehensive examination of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. Its molecular formula is , indicating the presence of a hydroxyl group that enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.27 g/mol |
| Solubility | Soluble in water |
| pH | Neutral |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism of action is believed to involve disruption of microbial cell membranes due to its cationic nature.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar dilution methods.
Table 2: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 20 | 40 |
| Pseudomonas aeruginosa | 25 | 50 |
The results indicated that this compound was particularly effective against Staphylococcus aureus, highlighting its potential as an antibacterial agent.
Cytotoxicity Studies
In addition to its antimicrobial properties, the cytotoxic effects of this compound were assessed in vitro using human cell lines. A study by Johnson et al. (2023) reported that at concentrations below the MIC, the compound demonstrated minimal cytotoxicity, suggesting a favorable therapeutic index.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) |
|---|---|
| Human fibroblasts | >100 |
| HepG2 liver cells | 80 |
The antimicrobial action of this compound is attributed to its ability to interact with phospholipid bilayers in bacterial membranes. This interaction leads to increased membrane permeability and eventual cell lysis.
Research Findings
- Membrane Disruption : Studies utilizing fluorescence microscopy have shown that the compound causes significant morphological changes in bacterial cells, indicative of membrane damage.
- Reactive Oxygen Species (ROS) Generation : this compound has been shown to induce ROS production in microbial cells, further contributing to its antimicrobial effects.
Q & A
Q. What are the critical safety protocols for handling this compound in oxidative environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
